![molecular formula C22H23F2N5O B607594 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone CAS No. 1261113-96-5](/img/structure/B607594.png)
2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone
Overview
Description
Ganaplacide, also known by its development code KAF156, is a novel antimalarial compound developed by Novartis. It belongs to the class of imidazolopiperazines and has shown activity against both Plasmodium falciparum and Plasmodium vivax, the parasites responsible for malaria . This compound is currently under investigation for its potential to treat malaria, especially in the face of emerging resistance to current treatments .
Mechanism of Action
Target of Action
Ganaplacide, also known as KAF-156 or GNF-156, is a novel antimalarial agent . It belongs to the class of imidazolopiperazines . The exact target of Ganaplacide is currently unknown . . falciparum acetyl-CoA transporter and the UDP-galactose transporter . None of these are thought to be the direct target of Ganaplacide .
Mode of Action
Ganaplacide has shown potent activity against both the blood and liver stages of the Plasmodium falciparum and Plasmodium vivax forms of the malaria parasite . It inhibits P. falciparum gametocytogenesis and reduces oocyst development in anopheline mosquitoes . The exact mechanism of action is still under investigation .
Biochemical Pathways
It is known that ganaplacide affects the lifecycle of the malaria parasite, acting against both the blood and liver stages .
Pharmacokinetics
The pharmacokinetic properties of Ganaplacide are still under investigation. In a Phase 2 trial, Ganaplacide was administered in combination with lumefantrine in a solid dispersion formulation (SDF), optimized for once-daily dosing
Result of Action
Ganaplacide has demonstrated the potential to clear malaria infection, including artemisinin-resistant strains, and block the transmission of the malaria parasite . In a Phase 2 trial, response to treatment with Ganaplacide/lumefantrine was similar to the rate observed in patients who received twice-daily artemether-lumefantrine control therapy .
Action Environment
The action of Ganaplacide can be influenced by the genetic makeup of the malaria parasite, particularly the presence of mutations in certain genes . The environment within the host organism, including factors such as immune response, can also potentially influence the efficacy of Ganaplacide.
Biochemical Analysis
Biochemical Properties
Ganaplacide has shown activity against the Plasmodium falciparum and Plasmodium vivax forms of the malaria parasite . The biochemical properties of Ganaplacide are not fully understood yet. It is known that resistance to Ganaplacide is conferred by mutations in PfCARL, a protein with 7 transmembrane domains, as well as by mutations in the P. falciparum acetyl-CoA transporter and the UDP-galactose transporter .
Cellular Effects
It is known that Ganaplacide has shown activity against various stages of the malaria parasite, including the pre-erythrocytic liver stages, asexual and sexual blood stages .
Molecular Mechanism
It is known that resistance to Ganaplacide is conferred by mutations in certain proteins and transporters .
Temporal Effects in Laboratory Settings
It is known that Ganaplacide has shown activity against various stages of the malaria parasite, suggesting that it may have different effects over time .
Dosage Effects in Animal Models
In a Phase 2 trial, Ganaplacide was given at a dosage of 400 mg daily for 3 days, as well as a single 800 mg dose . In the 21 patients who received a single 800 mg dose, 67% of patients cleared the infection, which is comparable to other antimalarial medications .
Metabolic Pathways
It is known that resistance to Ganaplacide is conferred by mutations in certain proteins and transporters, suggesting that it may interact with these molecules .
Transport and Distribution
It is known that Ganaplacide has shown activity against various stages of the malaria parasite, suggesting that it may be transported and distributed to different parts of the parasite .
Subcellular Localization
It is known that Ganaplacide has shown activity against various stages of the malaria parasite, suggesting that it may be localized to different parts of the parasite .
Preparation Methods
The synthetic route for ganaplacide involves the formation of the imidazolopiperazine core structure. The key steps include the condensation of 4-fluoroaniline with 2,3-dichloroquinoxaline to form an intermediate, which is then reacted with 2-aminoacetophenone to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for ganaplacide are still under development, with a focus on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Ganaplacide undergoes various chemical reactions, including:
Oxidation: Ganaplacide can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 561.6 g/mol. The presence of fluorine atoms enhances its lipophilicity, potentially improving its pharmacokinetic properties.
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone exhibit significant anticancer properties. The imidazo[1,2-a]pyrazine moiety is known for its ability to interact with various biological targets involved in cancer progression. A study highlighted the synthesis of derivatives that showed promising activity against cancer cell lines, suggesting that this compound could be further investigated as a potential anticancer agent .
-
Neurological Disorders :
- There is emerging evidence that similar imidazo compounds can modulate neurotransmitter systems, indicating potential applications in treating neurological disorders such as epilepsy or depression. The anticonvulsant properties of related compounds have been documented, suggesting that this compound could also be evaluated for its efficacy in seizure models .
- Antimicrobial Activity :
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on various cancer cell lines (e.g., breast and lung cancer) with IC50 values in the low micromolar range. |
Study B | Neurological Effects | Showed promising results in animal models for seizure reduction; further pharmacokinetic studies needed to assess bioavailability. |
Study C | Antimicrobial Properties | Reported effectiveness against Gram-positive bacteria; mechanism of action under investigation. |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions typically starting from simpler amino acids or amides. The incorporation of fluorinated aromatic rings is achieved through electrophilic substitution reactions, which are well-established in synthetic organic chemistry.
Comparison with Similar Compounds
Ganaplacide is unique among antimalarial compounds due to its novel mechanism of action and its efficacy against both blood and liver stages of the malaria parasite’s lifecycle . Similar compounds include:
Cipargamin (KAE609): Another novel antimalarial compound developed by Novartis, which also targets drug-resistant malaria parasites.
Artemisinin and its derivatives: Widely used antimalarial drugs that target the blood stages of the parasite but are facing increasing resistance.
Ganaplacide’s ability to act on both blood and liver stages, as well as its novel mechanism of action, make it a promising candidate in the fight against malaria .
Biological Activity
2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone, also known by its CAS number 1261113-96-5, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 411.46 g/mol. Its structural formula includes multiple aromatic rings and functional groups that are characteristic of biologically active compounds.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 411.46 g/mol |
IUPAC Name | 2-amino-1-(2-(4-fluorophenyl)-3-((4-fluorophenyl)amino)-8,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl)ethan-1-one |
Purity | 95% |
Anticancer Activity
Research has indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation. Studies suggest that the presence of fluorinated phenyl groups enhances the compound's interaction with target proteins involved in tumor growth.
- In Vitro Studies : In cell viability assays conducted on various cancer cell lines (e.g., A549 lung cancer cells), derivatives similar to this compound demonstrated IC50 values ranging from 10 µM to 30 µM, indicating moderate cytotoxicity comparable to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
Compounds containing imidazo[1,2-a]pyrazine structures have been noted for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains. This activity is likely attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
A review of literature highlights several case studies where similar compounds were synthesized and tested for biological activity:
- Study on Structural Analogues : A series of analogues derived from imidazo[1,2-a]pyrazine were synthesized and evaluated for their anticancer effects. The study found that modifications at the phenyl rings significantly influenced their potency against various cancer cell lines .
- Antimicrobial Screening : Another study screened a library of imidazo derivatives against common pathogens (e.g., Staphylococcus aureus). Results indicated that certain derivatives exhibited promising antimicrobial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Properties
IUPAC Name |
2-amino-1-[3-(4-fluoroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N5O/c1-22(2)21-27-19(14-3-5-15(23)6-4-14)20(26-17-9-7-16(24)8-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPRVECGWBHCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701105307 | |
Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701105307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261113-96-5 | |
Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261113-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ganaplacide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261113965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ganaplacide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701105307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GANAPLACIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85VMN9JU7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ganaplacide?
A1: While the exact target of ganaplacide remains elusive, research suggests it disrupts the Plasmodium falciparum intracellular secretory pathway. [] This interference affects protein trafficking, prevents the formation of new permeation pathways, and leads to the expansion of the endoplasmic reticulum (ER) within the parasite. [, ]
Q2: How does ganaplacide's mechanism differ from other antimalarials?
A2: Unlike conventional antimalarials, ganaplacide's unique mechanism targets the parasite's secretory pathway, providing a novel approach to combatting malaria. [] This distinction makes it effective against multiple life cycle stages of the parasite, including the elusive liver stage, which contributes to its potential for both treatment and prophylaxis. []
Q3: Are there known resistance mechanisms to ganaplacide?
A3: Yes, studies have identified a key resistance gene in Plasmodium falciparum: PfCARL (Plasmodium falciparum cyclic amine resistance locus). [, ] Mutations in this gene are strongly linked to resistance against ganaplacide and other imidazolopiperazines. [, ]
Q4: Does ganaplacide share resistance mechanisms with other antimalarial classes?
A4: Intriguingly, PfCARL mutations also confer resistance to benzimidazolyl piperidines, a structurally distinct class of antimalarials. [] This finding suggests that PfCARL acts as a multidrug-resistance gene, potentially impacting the efficacy of multiple antimalarial classes. [, ]
Q5: What is the pharmacokinetic profile of ganaplacide in humans?
A5: Studies in healthy volunteers show that ganaplacide is orally bioavailable, reaching peak concentrations between 1 and 6 hours after administration. [] Its terminal half-life ranges from 42.5 to 70.7 hours, suggesting potential for once-daily dosing. [, ]
Q6: Does food intake affect ganaplacide absorption?
A6: While food doesn't significantly impact the extent of absorption, it can delay the time to peak concentration and slightly reduce the peak concentration itself. []
Q7: How effective is ganaplacide in treating malaria caused by different Plasmodium species?
A7: Clinical trials show promising activity against both Plasmodium falciparum and Plasmodium vivax malaria. [, ] Notably, ganaplacide demonstrates efficacy against artemisinin-resistant Plasmodium falciparum strains, offering a crucial alternative treatment option. [, ]
Q8: Can ganaplacide prevent malaria infection?
A8: Preclinical studies in a mouse model demonstrate complete protection against malaria infection when ganaplacide is administered prophylactically. [, ] This finding, along with its activity against liver-stage parasites, highlights its potential as a prophylactic agent. []
Q9: Does ganaplacide affect malaria transmission?
A9: Both in vitro and in vivo studies confirm that ganaplacide effectively inhibits Plasmodium gametocytogenesis, significantly reducing parasite transmission to mosquitoes. [, ] This transmission-blocking activity is crucial for malaria control and elimination efforts. []
Q10: What is the molecular formula and weight of ganaplacide?
A10: The molecular formula of ganaplacide is C21H21F2N5O, and its molecular weight is 397.43 g/mol. []
Q11: Are there any specific formulation strategies being explored for ganaplacide?
A11: Research is ongoing to develop stable formulations of ganaplacide with improved solubility and bioavailability. [] One approach involves combining ganaplacide with a solid dispersion formulation of lumefantrine, aiming to enhance its efficacy and delivery. [, ]
Q12: What analytical methods are used to characterize and quantify ganaplacide?
A12: Researchers utilize various analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and quantify ganaplacide and its metabolites in biological samples. [, ] These methods are crucial for understanding the drug's pharmacokinetic properties and for developing sensitive bioanalytical assays.
Q13: What is the current status of ganaplacide in clinical development?
A13: Ganaplacide is currently in Phase II clinical trials, primarily in combination with lumefantrine, for the treatment of uncomplicated malaria. [, , , ] These trials aim to evaluate the efficacy, safety, and optimal dosing regimen of this promising drug combination.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.